3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often include the use of solvents such as ethanol and ethyl acetate, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, reaction temperatures, and purification techniques are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzodioxane moiety or the prop-2-en-1-ol group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound shares a similar benzodioxane structure but lacks the prop-2-en-1-ol group.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a butanoic acid group instead of the prop-2-en-1-ol group.
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate: This compound includes a pyrazole ring and a carboxylate group.
Uniqueness
The uniqueness of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol lies in its specific structure, which combines the benzodioxane moiety with a prop-2-en-1-ol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C12H12O3
- Molecular Weight : 204.22 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : Several studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown potent inhibition against Mycobacterium tuberculosis by targeting DprE1, an essential enzyme for cell wall synthesis in mycobacteria .
- Antioxidant Properties : The compound has been noted for its antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Research has demonstrated that similar compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Antimycobacterial Activity
A study identified a series of compounds based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold that exhibited potent DprE1 inhibition. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of conventional antibiotics, indicating a promising avenue for tuberculosis treatment .
Antibacterial and Antifungal Investigation
Recent investigations into tri-fluorinated chalcones derived from the 2,3-dihydrobenzo[b][1,4]dioxin structure revealed strong antibacterial and antifungal activities. The studies correlated these activities with molecular descriptors such as LUMO energy levels and band gap energies .
Data Tables
Biological Activity | Compound | Target | Effectiveness |
---|---|---|---|
Antimicrobial | DprE1 Inhibitors | Mycobacterium tuberculosis | Potent inhibition observed |
Antibacterial | Tri-fluorinated Chalcones | Various bacterial strains | Significant activity reported |
Antifungal | Chalcone Derivatives | Fungal pathogens | Effective against multiple strains |
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H12O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h1-4,8,12H,5-7H2/b2-1+ |
InChI Key |
UJDXCTIQYOIVMF-OWOJBTEDSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/CO |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CCO |
Origin of Product |
United States |
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